PCI-34051 is a potent, cell-permeable, small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I zinc-dependent deacetylase. It is distinguished by its exceptional isoform selectivity, inhibiting HDAC8 with a reported IC50 or Ki value of approximately 10 nM while exhibiting significantly lower activity against other HDACs, particularly other class I isoforms like HDAC1, 2, and 3. This high degree of selectivity makes PCI-34051 a critical tool for researchers aiming to isolate and study the specific biological roles of HDAC8, particularly in contexts like T-cell malignancies and developmental disorders, without the confounding off-target effects associated with pan-HDAC inhibitors.
Substituting PCI-34051 with broad-spectrum or pan-HDAC inhibitors like Vorinostat (SAHA) is inappropriate for studies targeting HDAC8-specific pathways. Pan-inhibitors simultaneously block multiple HDAC isoforms (e.g., Class I and II), which can induce widespread changes in gene expression, cell cycle arrest, and apoptosis through mechanisms entirely independent of HDAC8. This lack of specificity makes it impossible to attribute observed cellular effects solely to HDAC8 inhibition, compromising experimental conclusions. For instance, unlike pan-inhibitors, PCI-34051 induces apoptosis in T-cell lymphoma lines without causing detectable hyperacetylation of canonical substrates like histones or tubulin, indicating a distinct, HDAC8-specific mechanism of action. Using a less selective compound introduces significant experimental noise and off-target effects that PCI-34051 is specifically designed to avoid.
PCI-34051 demonstrates superior selectivity for HDAC8 over other HDAC isoforms. In enzymatic assays, it inhibits HDAC8 with an IC50 of 10 nM. In contrast, its inhibitory activity against other key Class I isoforms is significantly lower, with reported IC50 values of 4 µM for HDAC1 and over 50 µM for both HDAC2 and HDAC3. This represents a selectivity ratio of over 400-fold for HDAC8 versus HDAC1 and over 5000-fold versus HDAC2 and HDAC3, a critical differentiator from pan-inhibitors which target these isoforms with high affinity.
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | HDAC8: 10 nM (0.01 µM) |
| Comparator Or Baseline | HDAC1: 4,000 nM (4 µM) | HDAC2: >50,000 nM (>50 µM) | HDAC3: >50,000 nM (>50 µM) |
| Quantified Difference | >400x selectivity for HDAC8 vs. HDAC1; >5000x vs. HDAC2/3 |
| Conditions | Cell-free enzymatic assay. |
This high selectivity is the primary reason to procure PCI-34051, as it enables the specific interrogation of HDAC8 function without confounding data from the inhibition of other Class I HDACs.
PCI-34051 selectively induces apoptosis in T-cell-derived cancer cell lines, a functional outcome not observed in other hematopoietic or solid tumor lines. In Jurkat (T-cell leukemia) and HuT78 (T-cell lymphoma) cells, PCI-34051 induced apoptosis with an EC50 of 2.4 µM and 4 µM, respectively. This targeted cytotoxicity is a key differentiator from broad-spectrum HDAC inhibitors, which affect a wider range of cell types, and highlights its utility in studying T-cell malignancies.
| Evidence Dimension | Apoptosis Induction (EC50 / GI50) |
| Target Compound Data | Jurkat cells: 2.4 µM; HuT78 cells: 4 µM |
| Comparator Or Baseline | Other hematopoietic or solid tumor lines: No significant cytotoxic activity reported. |
| Quantified Difference | Demonstrates selective cytotoxicity for T-cell derived lines. |
| Conditions | Cell-based apoptosis/growth inhibition assays. |
For researchers focused on T-cell lymphoma, this selective bioactivity ensures that experimental effects are relevant to the disease model, a precision not achievable with pan-inhibitors.
PCI-34051 exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro experimental compounds. Technical datasheets report solubility of at least 14.8 mg/mL and up to 50 mg/mL in DMSO. This corresponds to a stock solution concentration of approximately 100 mM, facilitating the preparation of highly concentrated, stable stock solutions. This practical handling characteristic simplifies serial dilutions and minimizes the volume of solvent added to cell cultures or enzymatic assays, reducing potential solvent-induced artifacts.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥14.8 mg/mL to 50 mg/mL (enables ~100 mM stock solutions) |
| Comparator Or Baseline | General baseline for usable lab compounds. |
| Quantified Difference | High solubility simplifies experimental workflows. |
| Conditions | Standard laboratory conditions. |
Reliable and high solubility in a standard laboratory solvent is a critical procurement-relevant attribute that ensures ease of use, accurate dosing, and experimental reproducibility.
For studies requiring the specific inhibition of HDAC8 to understand its contribution to the pathology of T-cell lymphomas and leukemias. The compound's demonstrated ability to selectively induce apoptosis in these cell lines allows for clear target validation without the confounding effects of pan-HDAC inhibition.
As a reference standard and highly selective chemical probe to dissect HDAC8-specific functions in diverse biological contexts, such as the regulation of the cohesin complex in cell division or its role in developmental disorders like Cornelia de Lange syndrome.
For investigating the specific role of HDAC8 in inflammation. PCI-34051 has been shown to potently inhibit the secretion of IL-1β from monocytes at concentrations lower than those required for cytotoxicity, an effect not seen with pan-HDAC inhibitors that are weak against HDAC8, enabling precise study of this pathway.
Irritant